Lanicor

Pharmacokinetics Bioavailability Formulation Science

Digoxin is a cardiac glycoside reference standard distinguished by a predictable 36–48 h half-life enabling rapid dose titration, low ~20% serum protein binding that minimizes polypharmacy displacement risk, and well-characterized P-gp substrate activity. As a BCS Class I/III compound with dissolution-limited absorption and a narrow therapeutic index (0.5–0.8 ng/mL), it provides a validated, reproducible benchmark for bioequivalence studies, transporter-mediated DDI assessments, and Na⁺/K⁺-ATPase pharmacology research. Procure for pharmaceutical formulation development, TDM protocol validation, and preclinical cardiovascular investigations requiring intermediate-potency glycoside profiles distinct from ouabain or digitoxin.

Molecular Formula C41H64O14
Molecular Weight 780.9 g/mol
Cat. No. B7971860
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameLanicor
Molecular FormulaC41H64O14
Molecular Weight780.9 g/mol
Structural Identifiers
SMILESCC1C(C(CC(O1)OC2C(OC(CC2O)OC3C(OC(CC3O)OC4CCC5(C(C4)CCC6C5CC(C7(C6(CCC7C8=CC(=O)OC8)O)C)O)C)C)C)O)O
InChIInChI=1S/C41H64O14/c1-19-36(47)28(42)15-34(50-19)54-38-21(3)52-35(17-30(38)44)55-37-20(2)51-33(16-29(37)43)53-24-8-10-39(4)23(13-24)6-7-26-27(39)14-31(45)40(5)25(9-11-41(26,40)48)22-12-32(46)49-18-22/h12,19-21,23-31,33-38,42-45,47-48H,6-11,13-18H2,1-5H3
InChIKeyLTMHDMANZUZIPE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 300 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Lanicor (Digoxin) Procurement Guide: Cardiac Glycoside Differentiation Evidence


Lanicor is a branded formulation of digoxin, a cardiac glycoside derived from Digitalis lanata, comprising digoxigenin aglycone and three digitoxose sugar residues [1]. It acts as a positive inotrope and negative chronotrope via Na+/K+-ATPase inhibition, indicated for heart failure and atrial fibrillation [2]. Digoxin is characterized by a narrow therapeutic index (0.5–0.8 ng/mL for optimal mortality benefit) and predominantly renal elimination, with an absolute oral bioavailability of 60–80% for tablet formulations [3][4][5].

Why Lanicor (Digoxin) Cannot Be Interchanged with Other Cardiac Glycosides: Pharmacokinetic and Toxicological Differentiation


Cardiac glycosides exhibit clinically significant differences in bioavailability, elimination pathways, and toxicity profiles that preclude simple interchange. Digoxin's oral absorption is incomplete and variable (60–80%), whereas digitoxin is nearly completely absorbed (>90%) [1]. Digoxin's half-life (36–48 hours) is substantially shorter than digitoxin's (5–6 days), and its elimination is predominantly renal, rendering it susceptible to accumulation in renal impairment [2][3]. In contrast, digitoxin undergoes hepatic metabolism and enterohepatic recirculation, maintaining more stable plasma levels [4]. These pharmacokinetic disparities translate into a three-fold higher adjusted odds of toxicity for digoxin compared to digitoxin in elderly populations, underscoring that in-class substitution without dose recalibration carries clinical risk [5].

Lanicor (Digoxin) Quantitative Differentiation Evidence: Comparator-Based Performance Data


Bioavailability of Lanicor (Digoxin) Tablets vs. Digitoxin: Lower and More Variable Absorption

Digoxin (Lanicor) tablets exhibit an absolute oral bioavailability of 60–80% compared to intravenous administration, whereas digitoxin demonstrates nearly complete gastrointestinal absorption (>90%) [1]. This difference is clinically consequential: the incomplete and variable absorption of digoxin necessitates dose adjustment when switching between oral and intravenous routes—specifically, a 33% dose reduction when converting from oral to IV digoxin is required [2]. In contrast, digitoxin's predictable near-complete absorption simplifies dose conversion and reduces interpatient variability [1].

Pharmacokinetics Bioavailability Formulation Science

Toxicity Incidence of Digoxin vs. Digitoxin: Three-Fold Higher Odds in Geriatric Populations

In a retrospective cohort study of hospitalized patients aged >60 years, toxicity requiring dose reduction or discontinuation occurred in 18.3% of digoxin-treated hospitalizations versus 7.6% of digitoxin-treated hospitalizations [1]. Multivariate analysis adjusting for clinical covariates revealed that the odds of toxicity were three times greater for patients receiving digoxin compared to digitoxin (adjusted OR = 3.0) [1]. This disparity is attributed to digoxin's renal elimination and accumulation in the setting of age-related decline in glomerular filtration, whereas digitoxin's hepatic metabolism provides a more consistent safety profile in elderly patients [2].

Toxicology Geriatric Pharmacology Clinical Safety

Elimination Half-Life and Renal Dependence: Digoxin vs. Digitoxin Pharmacokinetic Comparison

Digoxin exhibits an elimination half-life of 36–48 hours in patients with normal renal function, but this prolongs to approximately 5 days in anephric patients due to predominant renal excretion [1]. In contrast, digitoxin's half-life is consistently 5–6 days regardless of renal function, as it undergoes hepatic metabolism and biliary excretion [1][2]. In hemodialysis patients, digoxin serum levels after an oral dose were significantly higher (from 2 to 24 hours post-dose) than in controls, reflecting absent renal clearance, whereas digitoxin absorption curves were superimposable between dialyzed and control patients [3]. This pharmacokinetic distinction renders digoxin accumulation and toxicity more likely in patients with renal impairment.

Pharmacokinetics Renal Impairment Drug Monitoring

Comparative Potency and Electrophysiologic Effects: Digoxin vs. Digitoxin and Ouabain

In guinea-pig models, achieving a 20% reduction in cardiac rate required 0.34 mg/kg digoxin, 0.07 mg/kg ouabain, and 1.12 mg/kg digitoxin, indicating that digoxin is approximately 3.3-fold less potent than ouabain but 3.3-fold more potent than digitoxin on a milligram basis [1]. Notably, at comparable rate reduction, digitoxin produced significantly greater shortening of electromechanical systole than digoxin or ouabain (P < 0.05), suggesting superior positive inotropic effect per unit vagal effect [1]. In intact dogs, digitoxin induced a late prolongation of ventricular monophasic action potential repolarization (2–4 hours post-dose) that was absent with digoxin, implying distinct antiarrhythmic or proarrhythmic profiles [2].

Pharmacodynamics Electrophysiology Inotropic Potency

Protein Binding and Drug Interaction Susceptibility: Digoxin vs. Digitoxin

Digoxin exhibits approximately 20% serum protein binding, whereas digitoxin is 97% bound to serum albumin at therapeutic concentrations [1]. This marked difference influences susceptibility to drug interactions: digitoxin's high protein binding renders it vulnerable to displacement by highly protein-bound drugs (e.g., warfarin, NSAIDs), potentially precipitating toxicity, whereas digoxin's low binding minimizes this risk [1]. However, digoxin is a substrate of intestinal P-glycoprotein (P-gp), making its absorption susceptible to inhibition or induction by P-gp modulators (e.g., verapamil, rifampin), a vulnerability not shared by digitoxin [2]. These opposing interaction profiles dictate distinct clinical management strategies.

Protein Binding Drug Interactions Therapeutic Drug Monitoring

Lanicor (Digoxin) Optimal Application Scenarios Based on Quantitative Differentiation Evidence


Renal Function-Normal Patients Requiring Short-Term Inotropic Support with Therapeutic Drug Monitoring Infrastructure

In patients with normal renal function (eGFR >60 mL/min), digoxin's 36–48 hour half-life enables relatively rapid attainment of steady-state and facilitates dose adjustment within days rather than weeks [1]. The shorter half-life compared to digitoxin (5–6 days) is advantageous when rapid titration or discontinuation is anticipated, such as in acute decompensated heart failure requiring temporary inotropic augmentation. However, this scenario mandates institutional capacity for therapeutic drug monitoring (target: 0.5–0.8 ng/mL) given the narrow therapeutic index and variable bioavailability [2]. Procurement of digoxin is thus most appropriate for inpatient or closely monitored ambulatory settings with established TDM protocols.

Research Models Requiring Specific Potency and Electrophysiologic Profiles Distinct from Ouabain or Digitoxin

In preclinical cardiovascular research, digoxin occupies a specific pharmacodynamic niche: it is approximately 3.3-fold more potent than digitoxin but 4.9-fold less potent than ouabain in reducing heart rate, and unlike digitoxin, it does not induce late ventricular action potential prolongation [3][4]. For studies investigating Na+/K+-ATPase inhibition without confounding late repolarization effects, or for models requiring an intermediate potency glycoside, digoxin provides a defined, quantifiable alternative to the more extreme profiles of ouabain (ultra-potent, rapid offset) and digitoxin (low potency, prolonged action). Researchers should select based on these established comparative dose-response and electrophysiologic data rather than class equivalence.

Polypharmacy Settings Where Protein-Binding Displacement Interactions Must Be Avoided

Digoxin's low serum protein binding (~20%) confers a distinct advantage over digitoxin (97% bound) in patients receiving multiple highly protein-bound medications such as warfarin, NSAIDs, or sulfonylureas [5]. The risk of displacement-induced toxicity is negligible with digoxin, whereas digitoxin's high binding creates a reservoir vulnerable to competitive displacement, potentially precipitating arrhythmias. In geriatric or multimorbid populations with extensive polypharmacy, the lower protein-binding interaction liability of digoxin may outweigh its other pharmacokinetic disadvantages, provided renal function is adequate and P-gp-mediated interactions are managed [6]. This scenario represents a rational, evidence-based procurement criterion.

Formulation Development and Bioequivalence Studies Requiring a Well-Characterized Narrow Therapeutic Index Reference

Digoxin's narrow therapeutic index, established 60–80% oral bioavailability range, and extensive historical pharmacokinetic data make it a prototypical reference compound for bioequivalence and drug interaction studies [1][7]. Regulatory agencies recognize digoxin as a Class I or III BCS compound with dissolution-limited absorption, and its well-documented susceptibility to P-gp modulation positions it as a sentinel substrate for assessing transporter-mediated drug interactions [8]. For pharmaceutical scientists developing generic formulations or evaluating new chemical entities, digoxin reference standards (purity ≥95% by HPLC) provide a validated, reproducible benchmark against which formulation performance can be quantitatively assessed [9].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

48 linked technical documents
Explore Hub


Quote Request

Request a Quote for Lanicor

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.